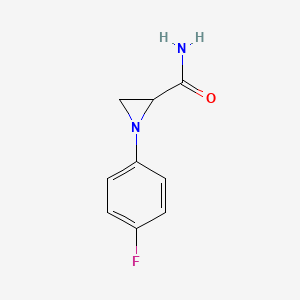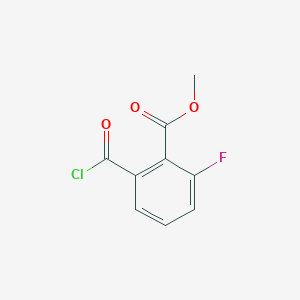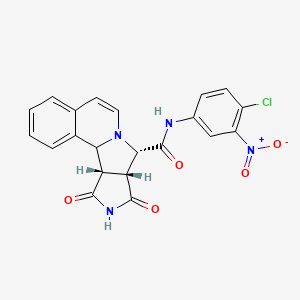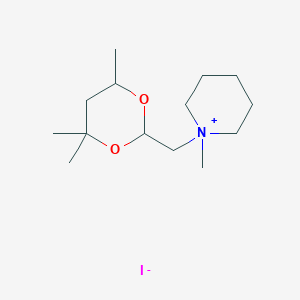
4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid is an organic compound with a molecular formula of C10H16O4. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a methoxy-oxoethyl group. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with methoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its methoxy-oxoethyl group plays a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the methoxy-oxoethyl group.
2-Methoxy-2-oxoethylcyclohexane: Lacks the carboxylic acid group.
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate: An ester derivative of the compound.
Uniqueness
4-(2-Methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the carboxylic acid and methoxy-oxoethyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in research and industry.
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
ITUQLTQTZXIBKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CCC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)

![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)
![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)



![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)
